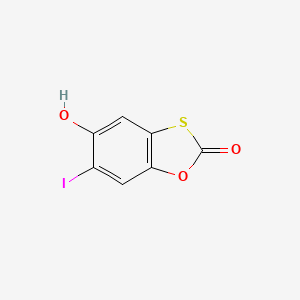

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one, also known as bijopthiol, is a chemical compound with the molecular formula C7H3IO3S . It has a molecular weight of 294.07 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3IO3S/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Imaging Agent in Neuroscience Research

5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one and its analogs have been studied for their potential as imaging agents in neuroscience. For instance, 5-iodo-6-nitro-2-piperazinylquinoline (5-I-6-NQP) was identified as a potent and selective ligand for studying brain 5-hydroxytryptamine (5-HT) reuptake sites. In vivo imaging in non-human primates using single-photon emission computed tomography (SPECT) demonstrated the compound’s ability to rapidly penetrate the brain and provide clear images of regions rich in 5-HT reuptake sites. This research suggests its potential utility in studying neurological disorders and the serotonin system in the brain (Jagust et al., 1993).

Radioiodination and Biodistribution Studies

Analogues of the aromatic constituent of calichemicins, which share structural similarities with this compound, were radioiodinated and studied for their biodistribution. The research focused on understanding the interaction of these compounds with biological systems, specifically their uptake in the brain and other organs, indicating their potential as radiopharmaceuticals for imaging and therapeutic applications (Patel et al., 1991).

Potential Pharmacological Applications

Studies have highlighted the pharmacological potential of compounds structurally related to this compound. Research on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, which shares a sultone core with this compound, reveals promising applications in drug synthesis and the exploration of new molecular systems with pharmacological properties. Despite the limited number of studies, the structural similarity to coumarin and the observed pharmacological activities, such as anticoagulant, antimicrobial, and antitumor properties, underscore the potential of these compounds in experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

5-hydroxy-6-iodo-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFNJXIZWRPQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC(=O)O2)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2355038.png)

![(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2355045.png)

![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)

![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)

![2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole](/img/structure/B2355055.png)